Product packaging for Butyl decyl phthalate(Cat. No.:CAS No. 89-19-0)

Butyl decyl phthalate

Cat. No.: B1668122
CAS No.: 89-19-0
M. Wt: 362.5 g/mol
InChI Key: NJMAFLHPUNGKOD-UHFFFAOYSA-N
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Description

Butyl decyl phthalate (CAS 89-19-0) is a phthalate ester that serves primarily as a plasticizer in scientific research and industrial applications. It is used to impart flexibility, transparency, and durability to polymers, most notably polyvinyl chloride (PVC) . Phthalate esters like this compound are incorporated into plastics to increase their resilience and longevity, making them a subject of study in materials science and polymer chemistry . Researchers utilize this compound to investigate the properties of plasticized polymers and study the behavior of phthalates in various systems.Phthalates, as a class of compounds, are known to be endocrine-disrupting chemicals (EDCs) . Their mechanisms of action at the intracellular level can involve interference with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ER), modulation of gene expression associated with reproduction, and disruption of signaling pathways . Exposure to certain phthalates has been associated with adverse effects on reproductive health in animal studies, including alterations in the development and function of the reproductive system . Consequently, this compound is also relevant in toxicological and environmental health research, where scientists study the uptake, metabolism, and biological effects of plasticizers . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O4 B1668122 Butyl decyl phthalate CAS No. 89-19-0

Properties

IUPAC Name

1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C22H34O4/c1-3-5-7-8-9-10-11-14-18-26-22(24)20-16-13-12-15-19(20)21(23)25-17-6-4-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NJMAFLHPUNGKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052600
Record name Butyl decyl phthalate
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Molecular Weight

362.5 g/mol
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CAS No.

89-19-0
Record name Butyl decyl phthalate
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Record name Butyl decyl phthalate
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Record name Plasticizer BDP
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Record name Butyl decyl phthalate
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Record name Butyl decyl phthalate
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Record name BUTYL DECYL PHTHALATE
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Environmental Fate and Transformation Studies of Phthalate Esters Relevant to Butyl Decyl Phthalate

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photolysis and hydrolysis. Under typical environmental conditions, the abiotic degradation of phthalate (B1215562) esters is generally a slow process. d-nb.infonih.gov

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. In the atmosphere, this can be a more significant pathway for some phthalates, with predicted half-lives in the range of a few days. mst.dk However, in aquatic and soil environments, light penetration is limited, making significant photodegradation less likely. mst.dk

The rate of photolysis is slow for many phthalate esters under natural environmental conditions. For instance, the aqueous photolysis half-life for butyl benzyl (B1604629) phthalate is over 100 days, while for dimethyl phthalate it is approximately 3 years, and for di(2-ethylhexyl) phthalate, it can be as long as 2000 years. d-nb.inforesearchgate.net Studies on dibutyl phthalate (DBP) have shown that its degradation can be enhanced by UV irradiation, especially in the presence of a photocatalyst like titanium dioxide (TiO₂). frontiersin.orgnih.gov The process involves the generation of highly reactive hydroxyl radicals that attack the phthalate molecule.

Research on the photolysis of DBP has identified several byproducts, which can infer the potential degradation pathway for butyl decyl phthalate. These byproducts include butyl benzoate, benzoic acid, and butyl-o-hydroxybenzoate. frontiersin.org In photocatalytic systems, ring-opening byproducts can also be formed. frontiersin.org

Table 1: Photodegradation Byproducts of Dibutyl Phthalate (DBP) in Different Systems

Degradation SystemDetected ByproductsReference
UV PhotolysisButyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate frontiersin.org
UV/TiO₂ SystemMono-butyl phthalate, Butyl benzoate, p-Benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate frontiersin.org
UV-Vis/Bi₂WO₆ SystemMono-butyl phthalate, Butyl benzoate, p-Benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate frontiersin.org

This interactive table summarizes the byproducts identified during the photodegradation of DBP under various conditions, providing a model for the potential photolytic breakdown of this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, this involves the cleavage of the ester bonds. Abiotic hydrolysis of phthalates under most environmental conditions is considered to be a negligible process. nih.gov The reaction is slow, and significant degradation through this pathway is not expected in natural waters or soil.

However, the hydrolysis of phthalate esters is a critical initial step in their biodegradation, where the reaction is catalyzed by enzymes. nih.govnih.gov The hydrolysis of a dialkyl phthalate, such as this compound, would proceed in two steps. First, one ester bond is cleaved to form a monoalkyl phthalate (mono-n-butyl phthalate or monodecyl phthalate) and an alcohol (decanol or butanol). The second hydrolysis step then cleaves the remaining ester bond to yield phthalic acid and the other alcohol. wikipedia.org For example, the hydrolysis of DBP leads to monobutyl phthalate (MBP) and then phthalic acid and butanol. wikipedia.org This enzymatic hydrolysis is significantly faster and more important for the environmental degradation of phthalates than abiotic hydrolysis.

Biotransformation and Biodegradation Research

Biotransformation and biodegradation by microorganisms are the primary and most effective means of removing phthalate esters from the environment. d-nb.infonih.gov A wide variety of bacteria and fungi have been shown to degrade these compounds under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govproquest.com

The degradation pathway for a phthalate ester like this compound is expected to follow this general sequence:

Initial Hydrolysis : The parent diester is hydrolyzed to a monoester (monobutyl phthalate or monodecyl phthalate) and an alcohol.

Second Hydrolysis : The monoester is further hydrolyzed to phthalic acid and the corresponding alcohol. epa.gov

Aromatic Ring Cleavage : The resulting phthalic acid is then attacked by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This leads to the formation of key intermediates like protocatechuic acid. nih.govnih.gov

Metabolism : The ring is then cleaved, and the resulting products are funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. nih.gov

The biodegradability of phthalates is influenced by their chemical structure, particularly the length and branching of the alkyl chains. Phthalates with shorter, linear alkyl chains are generally more readily biodegradable than those with longer or branched chains. mst.dkcapes.gov.br

Numerous microorganisms capable of degrading phthalate esters have been isolated from various environments, including soil, sediment, and wastewater sludge. nih.gov These microbes are often adapted to the presence of phthalates due to widespread environmental contamination.

While specific microbes degrading this compound have not been extensively documented, studies on other phthalates have identified a broad range of effective bacteria and fungi. It is highly probable that many of these same organisms can also degrade this compound.

Table 2: Examples of Phthalate-Degrading Microorganisms

Microorganism GenusDegraded Phthalate(s)Reference(s)
PseudomonasDBP, DEP, DPP nih.govnih.gov
RhodococcusDBP nih.gov
BacillusDBP nih.gov
GordoniaDBP, DEHP, DMP nih.govnih.gov
NocardiaPhthalate esters nih.gov
MicrococcusPhthalate esters d-nb.infonih.gov
AcinetobacterDBP mdpi.com
ArthrobacterDBP nih.gov
SphingobiumDBP nih.gov

This interactive table lists various microbial genera known to degrade different phthalate esters, suggesting potential candidates for the biodegradation of this compound.

Bacterial consortia, or mixed communities of microorganisms, have also been shown to be highly effective at degrading phthalates. A stable consortium, designated LV-1 and dominated by Brucella and Sinobacter species, was found to efficiently degrade DBP. nih.gov

The rate of phthalate biodegradation is significantly influenced by several environmental factors. Understanding these factors is crucial for predicting the persistence of compounds like this compound and for developing bioremediation strategies.

Key influencing factors include:

Temperature : Microbial activity and enzyme kinetics are temperature-dependent. For a DBP-degrading consortium, the optimal temperature was found to be 30°C. Degradation rates decreased at higher and lower temperatures. nih.govnih.gov

pH : The pH of the environment affects microbial growth and enzyme function. The optimal pH for DBP degradation by the LV-1 consortium was 6.0. nih.gov Generally, a pH range of 6.0 to 8.0 is favorable for the degradation of many phthalates. nih.gov

Initial Concentration : The initial concentration of the phthalate can impact the degradation rate. At very high concentrations, phthalates can be toxic to microorganisms, inhibiting their activity. However, within a certain range, higher concentrations can lead to faster degradation rates, up to a point of saturation. nih.gov

Presence of Heavy Metals : Certain heavy metals can inhibit microbial degradation. For instance, Cd²⁺ and Cr⁶⁺ were found to inhibit DBP degradation by the LV-1 consortium. nih.gov Conversely, low concentrations of some metals like Pb²⁺, Cu²⁺, and Mn²⁺ were observed to enhance degradation. nih.gov

Nutrient Availability : The presence of essential nutrients is necessary for microbial growth and metabolism. Studies often use a minimal salt medium (MSM) to ensure that the phthalate is the primary carbon source being utilized. nih.gov

Table 3: Influence of Environmental Factors on DBP Degradation by Bacterial Consortium LV-1

FactorConditionDBP Degradation EffectReference
pH Optimal at 6.0Degradation ratio increased from 58.75% (pH 4.0) to 93.22% (pH 6.0) nih.gov
Temperature Optimal at 30°CDegradation ratio increased from 14.43% (15°C) to 93.68% (30°C) nih.gov
Initial DBP Conc. < 500 mg/LComplete degradation within 3 days nih.gov
Initial DBP Conc. 1000 mg/L97.6% degradation nih.gov
Heavy Metal (Cd²⁺) 20 mg/LDegradation ratio decreased to 10.53% nih.gov
Heavy Metal (Cr⁶⁺) 10 mg/LDegradation ratio was only 22.40% nih.gov

This interactive table summarizes the kinetic data for DBP degradation, highlighting the impact of various environmental conditions. These findings are relevant for predicting the biodegradation behavior of this compound.

Metabolic Pathways of Phthalate Esters and Intermediate Metabolites

The metabolic transformation of phthalate esters is a critical process influencing their persistence and biological interactions. The primary metabolic pathway for phthalate esters, including long-chain variants structurally related to this compound, begins with hydrolysis. nih.gov In the initial step, ubiquitous enzymes such as esterases and lipases catalyze the hydrolysis of one of the two ester bonds of the parent phthalate diester. nih.govd-nb.info This reaction cleaves an alcohol moiety and results in the formation of the corresponding monoester metabolite. researchgate.netnih.gov

For long-chain phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DiNP), this initial hydrolysis to their monoesters is followed by extensive secondary metabolism. researchgate.net The resulting monoesters undergo further biotransformation, primarily through the oxidation of the remaining alkyl side chain. nih.govresearchgate.net This leads to the formation of a variety of oxidized metabolites. researchgate.net

Unlike short-chain phthalates, which are primarily excreted as monoester glucuronide conjugates with a relatively short half-life, the metabolism of long-chain phthalates is more complex and occurs in at least two phases. researchgate.net The first phase involves the elimination of the monoester, which is then followed by a longer second phase where the oxidized secondary metabolites are excreted. researchgate.net This multi-step metabolic process, from the parent diester to the monoester and subsequently to various oxidized metabolites, is the principal route of biotransformation for higher-molecular-weight phthalate esters. researchgate.netnih.gov The degradation of the phthalate moiety itself can proceed through several pathways, often converging on the formation of protocatechuic acid, which is then subject to ring cleavage. nih.govnih.gov

Table 1: Generalized Metabolic Pathway for Phthalate Esters

StepProcessReactantKey EnzymesProduct
1 Primary Metabolism (Hydrolysis) Phthalate Diester (e.g., this compound)Esterases, Lipases nih.govd-nb.infoMonoester Metabolite (e.g., Monobutyl Phthalate or Monodecyl Phthalate) + Alcohol
2 Secondary Metabolism (Oxidation) Monoester MetaboliteCytochrome P450sOxidized Metabolites (e.g., Hydroxylated and Carboxylated Monoesters) researchgate.net
3 Ring Cleavage Phthalic AcidDioxygenasesProtocatechuic Acid, further mineralized nih.govnih.gov

Environmental Transport Dynamics

The movement and distribution of this compound in the environment are governed by its specific physicochemical properties, which are characteristic of high-molecular-weight phthalate esters. These properties dictate how the compound partitions between different environmental compartments such as air, water, soil, and sediment.

Inter-Media Partitioning and Volatilization Processes

Inter-media partitioning describes the movement of a chemical from one environmental medium to another. For high-molecular-weight phthalates like this compound, this is largely influenced by their low water solubility and low vapor pressure. researchgate.netresearchgate.net These compounds are hydrophobic, a property quantified by a high octanol-water partition coefficient (log Kₒw). researchgate.netacs.org This hydrophobicity means they have a strong tendency to move from the water phase to more lipid-like or organic phases, such as soil organic matter, sediments, and biota. mst.edunih.gov

Volatilization, the process of a chemical evaporating from soil or water into the air, is generally not a significant transport pathway for high-molecular-weight phthalates due to their low vapor pressure and high octanol-air partition coefficient (Kₒₐ). mst.edunih.gov Instead of volatilizing, these compounds tend to adsorb onto airborne particulate matter and dust. mst.edunih.gov This particle-bound transport allows them to be distributed over long distances via atmospheric deposition. nih.gov The partitioning behavior of phthalates indicates that higher-molecular-weight compounds will predominantly be found in soil and sediment rather than in water or air. nih.govresearchgate.net

Table 2: Physicochemical Properties of Representative Phthalate Esters

Compound NameMolecular Weight ( g/mol )Log KₒwVapor Pressure (Pa at 25°C)Water Solubility (mg/L at 25°C)
Dimethyl Phthalate (DMP) 194.181.61 mst.dk1.9 x 10⁻¹4,000
Di-n-butyl Phthalate (DBP) 278.344.57 mst.dk2.0 x 10⁻³11.2
Butyl Benzyl Phthalate (BBP) 312.364.91 mst.dk3.7 x 10⁻⁴2.7
Di(2-ethylhexyl) Phthalate (DEHP) 390.567.6 mst.edu1.9 x 10⁻⁵0.003
Diisononyl Phthalate (DiNP) 418.61>8 mst.dk4.0 x 10⁻⁷<0.001
Diisodecyl Phthalate (DiDP) 446.66>8 mst.dk3.0 x 10⁻⁸<0.001

Data compiled from multiple sources. mst.edumst.dkNote: this compound (C₂₂H₃₄O₄, Mol. Wt. 362.5) is expected to have properties intermediate between DBP and higher phthalates like DiNP, characterized by high Log Kₒw and low vapor pressure.

Sorption and Desorption Behavior in Environmental Media

Sorption is a key process that controls the fate and transport of hydrophobic organic compounds like this compound in soil and aquatic systems. acs.org It refers to the binding of the chemical to solid surfaces, particularly the organic carbon fraction of soil and sediment. nih.govresearchgate.net Due to their hydrophobicity, high-molecular-weight phthalates exhibit strong sorption to these media. acs.orgnih.gov This process significantly reduces their concentration in the dissolved phase (i.e., in water), thereby limiting their mobility and bioavailability for microbial degradation. nih.govnih.gov

The extent of sorption is often described by the organic carbon-normalized partition coefficient (Kₒc). A high Kₒc value indicates strong binding to soil and sediment. Studies have shown that the Kₒc of phthalates increases with the length of their alkyl chains, meaning that long-chain compounds like this compound are expected to sorb more strongly than short-chain ones. nih.gov While sorption is often reversible (desorption), a fraction of the chemical can become sequestered in the soil or sediment matrix, leading to irreversible or very slow desorption. nih.gov This strong binding contributes to the long-term persistence of high-molecular-weight phthalates in the solid phases of the environment. nih.gov

Table 3: Organic Carbon-Normalized Partition Coefficients (Log Kₒc) for Various Phthalates

Compound NameLog Kₒc RangeEnvironmental Matrix
Dimethyl Phthalate (DMP) 1.5 - 2.3Soil/Sediment
Diethyl Phthalate (DEP) 2.2 - 2.7Soil/Sediment
Di-n-butyl Phthalate (DBP) 2.9 - 3.8Soil/Sediment
Di(2-ethylhexyl) Phthalate (DEHP) 4.12 - 5.31 nih.govRiver Sediments nih.gov

Values are representative ranges compiled from scientific literature. The Log Kₒc for this compound would be expected to be in a range similar to or greater than that of DEHP, reflecting its high hydrophobicity.

Environmental Transport Modeling Approaches

To predict the environmental distribution and ultimate fate of chemicals like this compound, scientists use various environmental transport models. nih.govfao.org These mathematical models simulate the movement and transformation of substances in the environment by integrating the chemical's physicochemical properties with characteristics of the environmental system.

Commonly used models for organic pollutants include multimedia fate models and fugacity models. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use the chemical's partitioning coefficients (Kₒw, Kₒₐ, Kₒc), Henry's Law constant, and degradation rates (hydrolysis, biodegradation) as key input parameters. nih.gov The models calculate the distribution of the chemical among these compartments at equilibrium or over time.

For phthalates, these indirect modeling methods are valuable for identifying major sources of exposure and understanding their environmental pathways. fao.org For instance, models can estimate the fraction of this compound that will reside in soil and sediment versus the amount that might be transported via atmospheric dust. These estimations can be compared with results from biomonitoring studies, which directly measure metabolite concentrations, to provide a more complete picture of a chemical's environmental behavior and potential exposure routes. nih.govfao.org

Synthesis and Industrial Production Research of Butyl Decyl Phthalate

Chemical Synthesis Pathways for Phthalate (B1215562) Esters (e.g., Esterification of Phthalic Anhydride)

The predominant industrial method for producing butyl decyl phthalate and other phthalate esters is through the esterification of phthalic anhydride (B1165640) with the corresponding alcohols—in this case, n-butanol and n-decanol. wikipedia.org This process is a type of Fischer esterification. nih.gov

The reaction proceeds in two main steps. First, the alcohol rapidly reacts with phthalic anhydride to open the anhydride ring, forming a monoester. This initial step is relatively fast. The second step, the esterification of the remaining carboxylic acid group to form the diester, is slower and typically requires elevated temperatures and the removal of water to drive the reaction to completion. wikipedia.org

C₆H₄(CO)₂O + CH₃(CH₂)₃OH → C₆H₄(CO₂C₄H₉)(CO₂H)

C₆H₄(CO₂C₄H₉)(CO₂H) + CH₃(CH₂)₉OH → C₆H₄(CO₂C₄H₉)(CO₂(CH₂)₉CH₃) + H₂O

To achieve high conversion rates, the reaction is conducted at high temperatures, which facilitates the continuous removal of the water byproduct, shifting the equilibrium towards the formation of the final diester product. wikipedia.org The specific properties of the resulting phthalate ester can be tailored by varying the alcohols used in the synthesis. wikipedia.org

Historically, strong mineral acids such as sulfuric acid were used, but they are often associated with corrosion, side reactions, and environmental concerns. google.com Modern approaches focus on more efficient and reusable catalysts. google.com Common catalysts include metal-based compounds, solid acid catalysts, and ionic liquids. wikipedia.orgias.ac.in For instance, the esterification of phthalic anhydride with n-butanol has been successfully achieved using sulfamic acid as an effective and eco-friendly solid acid catalyst, with studies showing maximum conversion levels of about 89% in 1.5 hours under optimized conditions. cwejournal.org

Below is a table summarizing various catalytic systems used in phthalate ester synthesis.

Catalyst TypeSpecific ExamplesKey Research Findings
Metal Alkoxides/Carboxylates Tin-based catalysts, Titanium alkoxidesCommonly used in industrial processes; effective at high temperatures. wikipedia.org
Metal Oxides Aluminum oxide (Al₂O₃)Used as a solid catalyst in the synthesis of dibutyl phthalate. google.com
Solid Acid Catalysts Sulfamic acid, Zeolites, Zirconium titanium phosphateOffer advantages like reusability and reduced environmental impact. Sulfamic acid has been shown to be effective for dibutyl phthalate synthesis, achieving high conversion rates. ias.ac.incwejournal.org
Ionic Liquids Functionalized dicationic ionic liquids (FDCILs)Act as green and efficient catalysts, allowing for high yields (up to 98.8%) and easy separation of the product. ias.ac.in

Bioproduction and Biosynthesis Research of Phthalate Esters from Natural Sources

While phthalate esters are widely recognized as synthetically produced chemicals, a growing body of research indicates that they are also biosynthesized by a variety of living organisms. researchgate.net These naturally occurring phthalates have been isolated and identified from numerous plants, algae, bacteria, and fungi. nih.govmdpi.com This discovery suggests that phthalates should not be viewed solely as man-made pollutants, as they play roles in natural biological systems. nih.govmdpi.com

The biosynthesis of these compounds is believed to occur through a modified Shikimate pathway. wikipedia.orgresearchgate.net Organisms may produce phthalates for specific biological functions, such as chemical defense. Research has shown that naturally sourced phthalate esters can possess antimicrobial, allelopathic, and insecticidal properties, potentially giving the producing organism a competitive advantage in its environment. nih.govmdpi.commdpi.com

Several common phthalate esters have been consistently identified from natural sources, as detailed in the table below.

Phthalate EsterIdentified Natural Sources
Di-n-butyl phthalate (DBP)Algae, Bacteria, Fungi, Plants nih.govmdpi.com
Di(2-ethylhexyl) phthalate (DEHP)Algae, Bacteria, Fungi, Plants nih.govmdpi.com
Diethyl phthalate (DEP)Algae, Bacteria, Fungi, Plants nih.govmdpi.com
Dimethyl phthalate (DMP)Algae, Bacteria, Fungi, Plants nih.govmdpi.com
Diisobutyl phthalate (DIBP)Algae, Bacteria, Fungi, Plants nih.govmdpi.com
Diisooctyl phthalate (DIOP)Algae, Bacteria, Fungi, Plants nih.govmdpi.com

Further research is needed to fully elucidate the specific biosynthetic pathways and the ecological significance of these naturally produced compounds. nih.gov

Regulatory Science and Environmental Policy Frameworks for Butyl Decyl Phthalate

International and National Regulatory Status and Classification

The regulation of Butyl decyl phthalate (B1215562) varies across jurisdictions, with some frameworks addressing it as part of a larger group of phthalates and others through specific evaluations.

Butyl decyl phthalate is identified and tracked by several key international and national regulatory bodies. As a distinct chemical entity, it is assigned specific identifiers for regulatory and scientific purposes. Phthalate esters as a class are recognized for their potential as endocrine disruptors, which drives much of the regulatory scrutiny. nih.gov BDP is included in various chemical inventories, which is the first step toward regulatory oversight.

Interactive Table 1: Chemical Identifiers for this compound

Identifier TypeValueSource
CAS Number89-19-0 nih.gov
EC Number201-885-8 nih.gov
IUPAC Name1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate nih.gov
Molecular FormulaC22H34O4 nih.gov

While many low-molecular-weight phthalates are heavily restricted in consumer products, especially those intended for children, this compound is not typically singled out in major regulations. In the European Union, regulations restrict substances like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl (B1604629) butyl phthalate (BBP), and Diisobutyl phthalate (DIBP) in most consumer articles to a concentration below 0.1% by weight. ineris.frwikipedia.org Similarly, toys and childcare articles that can be placed in the mouth have restrictions on Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Di-n-octyl phthalate (DNOP). ineris.frwikipedia.org this compound is not explicitly named in these specific restrictions within the REACH regulation.

In the United States, the Consumer Product Safety Improvement Act (CPSIA) also restricts several phthalates in children's toys and childcare articles, but this compound is not currently on this list. Regulatory focus has primarily been on phthalates with more established evidence of reproductive and developmental toxicity. acs.org

The inclusion of this compound in major legislative directives and chemical inventories determines the legal requirements for its manufacture, importation, and use.

FDA Regulations: The U.S. Food and Drug Administration (FDA) previously authorized this compound for use as a component of adhesives and coatings in food contact materials. However, based on evidence that its use in these applications had been abandoned by the industry, the FDA formally revoked the food additive regulations for this compound in May 2022. This means it is no longer permitted for use in food contact applications in the United States.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, this compound is registered under REACH. However, it is not currently included on the Candidate List of Substances of Very High Concern (SVHC) for Authorisation. sgs.comtuvsud.comeuropa.eu The SVHC list includes other phthalates like BBP, DEHP, DBP, and DIBP due to their classification as toxic for reproduction and/or having endocrine-disrupting properties. ineris.freuropa.eu Companies manufacturing or importing BDP into the EU in quantities of one tonne or more per year are required to register it with the European Chemicals Agency (ECHA), but it is not subject to the stringent restrictions of authorisation or widespread bans applied to some other phthalates.

RoHS (Restriction of Hazardous Substances): The RoHS Directive restricts the use of specific hazardous substances in electrical and electronic equipment (EEE). The directive was amended by Directive (EU) 2015/863 to include four phthalates: DEHP, BBP, DBP, and DIBP, with a maximum concentration limit of 0.1% by weight in homogeneous materials. ineris.frintertek.com.hkeuropa.eu this compound is not one of the phthalates currently restricted under the RoHS directive. bomcheck.comsgs.com

Interactive Table 2: Summary of this compound Regulatory Status

Regulatory FrameworkJurisdictionStatusDetails
Food Contact MaterialsUnited States (FDA)Not PermittedAuthorization for use in food contact applications was revoked in May 2022 due to industry abandonment.
REACHEuropean UnionRegisteredNot listed as a Substance of Very High Concern (SVHC). Not subject to Authorisation under Annex XIV.
RoHSEuropean UnionNot RestrictedNot among the phthalates (DEHP, BBP, DBP, DIBP) restricted in electrical and electronic equipment. intertek.com.hkeuropa.eu
Chemical InventoriesInternationalListedIncluded in major chemical inventories such as the EPA's DSSTox and ECHA's database. nih.gov

Environmental Risk Assessment Methodologies and Characterization

Environmental risk assessment for chemicals like this compound is a systematic process used by regulatory agencies to evaluate the potential for adverse ecological effects. This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. acs.org

A key component of environmental risk assessment is the derivation of the Predicted No-Effect Concentration (PNEC). The PNEC is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. researchgate.net PNECs are typically derived from ecotoxicity data, such as the No-Observed-Effect Concentration (NOEC) or the median Lethal Concentration (LC50), by applying an assessment factor (AF) to account for uncertainties. researchgate.net

For phthalates, PNECs are often derived for aquatic environments (freshwater and marine), sediment, and soil. The derivation can also involve more complex methods like Species Sensitivity Distributions (SSDs), which use toxicity data from a range of species to model the concentration that will protect a certain percentage (e.g., 95%) of species in an ecosystem. frontiersin.org

Specific PNEC values for this compound are not widely available in peer-reviewed literature or regulatory documents. However, studies on similar higher-molecular-weight phthalates suggest that their acute toxicity to aquatic organisms is generally low. researcher.lifeepa.govosti.gov This is primarily attributed to their very low water solubility, which limits the exposure concentration for aquatic species. epa.govosti.gov Chronic toxicity and effects on sediment-dwelling organisms remain important considerations.

The framework for characterizing the environmental hazard and risk of phthalates, including this compound, follows a structured approach.

Hazard Identification: This step involves identifying the potential adverse effects a chemical can have on the environment. For phthalates, key hazards include endocrine disruption, reproductive toxicity, and developmental effects in aquatic organisms. frontiersin.orgnih.gov The environmental fate, such as persistence and bioaccumulation potential, is also evaluated. Phthalates can be degraded by microbial action in soil and sediment, with half-lives varying depending on environmental conditions. nih.govresearchgate.net

Exposure Assessment: This involves determining the concentration of the chemical in various environmental compartments (air, water, soil, sediment). cdc.gov It considers the sources of release, pathways of transport, and transformations in the environment. researchgate.netcdc.govresearchgate.net Phthalates are released from consumer products and industrial processes and can be widely distributed in the environment. researchgate.net

Risk Characterization: In this final step, the potential for risk is determined by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). This is often expressed as a Risk Quotient (RQ), where RQ = PEC / PNEC. nih.gov

If RQ < 1, the risk is generally considered to be acceptable or low.

If RQ ≥ 1, it indicates a potential for adverse environmental effects, which may trigger further investigation or risk management measures.

Interactive Table 3: General Framework for Environmental Risk Assessment

Assessment StepObjectiveKey Considerations for this compound
1. Hazard Identification To identify potential adverse effects on ecosystems.Potential for endocrine disruption; ecotoxicity to aquatic and sediment-dwelling organisms; persistence and bioaccumulation potential.
2. Exposure Assessment To estimate environmental concentrations (PEC).Sources of release (e.g., from plasticized materials); environmental fate and transport (e.g., partitioning to sediment and soil); degradation rates. nih.govcdc.gov
3. Effects Assessment To determine concentrations below which harmful effects are unlikely (PNEC).Analysis of acute and chronic ecotoxicity data for relevant species (fish, invertebrates, algae); application of assessment factors or SSD models.
4. Risk Characterization To integrate exposure and effects data to estimate risk.Calculation of Risk Quotients (RQ = PEC/PNEC) for different environmental compartments; evaluation of uncertainties. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying BDP in environmental matrices?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to isolate BDP from complex matrices like water or sediment. Calibration curves must account for matrix effects, and deuterated internal standards (e.g., d4-BDP) should be used to improve accuracy .
  • Data Validation : Include recovery rates (target: 70–120%) and limit of detection (LOD) calculations based on signal-to-noise ratios. Cross-validate results with certified reference materials if available .

Q. How can researchers design controlled experiments to assess BDP’s acute toxicity in aquatic organisms?

  • Experimental Design : Follow OECD Test Guidelines (e.g., OECD 203 for fish). Expose model organisms (e.g., Daphnia magna or zebrafish embryos) to BDP at environmentally relevant concentrations (e.g., 0.1–100 µg/L). Measure endpoints such as mortality, growth inhibition, and biomarker responses (e.g., vitellogenin induction).
  • Controls : Include solvent controls (e.g., acetone carriers) and positive controls (e.g., diethylhexyl phthalate) to validate assay sensitivity .

Q. What are the best practices for conducting a systematic review of BDP’s environmental persistence?

  • Literature Search Strategy : Use databases like PubMed, Web of Science, and Toxline with Boolean terms: (“butyl decyl phthalate” OR “BDP”) AND (“degradation” OR “half-life” OR “bioaccumulation”). Restrict results to peer-reviewed studies post-2010 to ensure relevance .
  • Data Synthesis : Tabulate half-life values across media (water, soil, air) and note discrepancies. Use meta-analysis tools (e.g., RevMan) to calculate weighted averages and assess heterogeneity via I² statistics .

Advanced Research Questions

Q. How can contradictions in BDP’s endocrine-disrupting effects between in vitro and in vivo studies be resolved?

  • Hypothesis Testing : Compare dose-response curves across models. For in vitro assays (e.g., ERα reporter gene assays), use physiologically relevant concentrations (nM–µM range). For in vivo studies, apply pharmacokinetic modeling to estimate bioactive BDP metabolite levels .
  • Mechanistic Analysis : Use transcriptomics (RNA-seq) to identify pathway-specific responses (e.g., PPARγ activation) and reconcile discrepancies between cell-based and whole-organism outcomes .

Q. What computational approaches are suitable for predicting BDP’s interactions with nuclear receptors?

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model BDP’s binding affinity to receptors (e.g., human estrogen receptor). Validate predictions with in vitro competitive binding assays .
  • Docking Studies : Apply AutoDock Vina to screen BDP against receptor libraries. Prioritize receptors with binding energy scores ≤ -7 kcal/mol for experimental validation .

Q. How can long-term exposure studies for BDP address gaps in chronic toxicity data?

  • Study Design : Conduct multi-generational assays in model organisms (e.g., Caenorhabditis elegans). Measure transgenerational effects on fecundity, oxidative stress markers (e.g., glutathione levels), and epigenetic changes (e.g., DNA methylation via bisulfite sequencing).
  • Statistical Power : Use longitudinal mixed-effects models to account for individual variability. Ensure sample sizes ≥30 per group to detect subtle effects (α=0.05, power=0.8) .

Methodological Resources

  • Data Analysis : Use R packages (e.g., lcmsmetabolomics for metabolomics) or Python’s scikit-learn for machine learning-based pattern recognition in toxicity datasets .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal. Document protocols for ethical review boards, especially for vertebrate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.